(1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that features a quinoline moiety, a diazabicyclo nonane structure, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multi-step organic reactions. Key steps may include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Construction of the diazabicyclo nonane structure: This may involve cyclization reactions using appropriate precursors and catalysts.
Coupling of the quinoline and diazabicyclo nonane units: This step may require the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions may occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives:
Biology
Biological activity studies: Researchers may investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.
Medicine
Drug development: The compound may be explored for its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Material science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one would depend on its specific biological targets. Potential mechanisms may include:
Inhibition of enzymes: The compound may act as an inhibitor of specific enzymes, blocking their activity and affecting cellular processes.
Receptor binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety.
Diazabicyclo nonane derivatives: Compounds with similar bicyclic structures, such as tropane alkaloids.
Uniqueness
The unique combination of the quinoline moiety, fluorine atom, and diazabicyclo nonane structure in (1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1S,5R)-3-(7-fluoro-2-methylquinoline-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-3-8-25-16-6-4-14(20(25)26)11-24(12-16)21(27)18-9-13(2)23-19-10-15(22)5-7-17(18)19/h5,7,9-10,14,16H,3-4,6,8,11-12H2,1-2H3/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILRLSOFHWXFTE-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=C4C=CC(=CC4=NC(=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=C4C=CC(=CC4=NC(=C3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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